AZ5104 AZ5104 AZ5104 is a demethylated metabolite of AZD-9291. AZ-5104 was identified to exhibit 5-fold potency compared to AZD-9291, which is currently in clinical trial.
Brand Name: Vulcanchem
CAS No.: 1421373-98-9
VCID: VC0519964
InChI: InChI=1S/C27H31N7O2/c1-6-26(35)30-22-15-23(25(36-5)16-24(22)34(4)14-13-33(2)3)32-27-28-12-11-21(31-27)19-17-29-20-10-8-7-9-18(19)20/h6-12,15-17,29H,1,13-14H2,2-5H3,(H,30,35)(H,28,31,32)
SMILES: CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CNC4=CC=CC=C43)OC
Molecular Formula: C27H31N7O2
Molecular Weight: 485.58

AZ5104

CAS No.: 1421373-98-9

Inhibitors

VCID: VC0519964

Molecular Formula: C27H31N7O2

Molecular Weight: 485.58

Purity: >98% (or refer to the Certificate of Analysis)

AZ5104 - 1421373-98-9

CAS No. 1421373-98-9
Product Name AZ5104
Molecular Formula C27H31N7O2
Molecular Weight 485.58
IUPAC Name N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[[4-(1H-indol-3-yl)pyrimidin-2-yl]amino]-4-methoxyphenyl]prop-2-enamide
Standard InChI InChI=1S/C27H31N7O2/c1-6-26(35)30-22-15-23(25(36-5)16-24(22)34(4)14-13-33(2)3)32-27-28-12-11-21(31-27)19-17-29-20-10-8-7-9-18(19)20/h6-12,15-17,29H,1,13-14H2,2-5H3,(H,30,35)(H,28,31,32)
Standard InChIKey IQNVEOMHJHBNHC-UHFFFAOYSA-N
SMILES CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CNC4=CC=CC=C43)OC
Appearance Solid powder
Description AZ5104 is a demethylated metabolite of AZD-9291. AZ-5104 was identified to exhibit 5-fold potency compared to AZD-9291, which is currently in clinical trial.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms AZ5104; AZ-5104; AZ 5104. Demethylated AZ9291. metabolite of AZD9291
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4: Meador CB, Jin H, de Stanchina E, Nebhan CA, Pirazzoli V, Wang L, Lu P, Vuong H, Hutchinson KE, Jia P, Chen X, Eisenberg R, Ladanyi M, Politi K, Zhao Z, Lovly CM, Cross DA, Pao W. Optimizing the Sequence of Anti-EGFR-Targeted Therapy in EGFR-Mutant Lung Cancer. Mol Cancer Ther. 2014 Dec 4. [Epub ahead of print] PubMed PMID: 25477325.
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6: Jorge SE, Kobayashi SS, Costa DB. Epidermal growth factor receptor (EGFR) mutations in lung cancer: preclinical and clinical data. Braz J Med Biol Res. 2014 Nov;47(11):929-39. Epub 2014 Sep 5. PubMed PMID: 25296354; PubMed Central PMCID: PMC4230282.
7: Finlay MR, Anderton M, Ashton S, Ballard P, Bethel PA, Box MR, Bradbury RH, Brown SJ, Butterworth S, Campbell A, Chorley C, Colclough N, Cross DA, Currie GS, Grist M, Hassall L, Hill GB, James D, James M, Kemmitt P, Klinowska T, Lamont G, Lamont SG, Martin N, McFarland HL, Mellor MJ, Orme JP, Perkins D, Perkins P, Richmond G, Smith P, Ward RA, Waring MJ, Whittaker D, Wells S, Wrigley GL. Discovery of a potent and selective EGFR inhibitor (AZD9291) of both sensitizing and T790M resistance mutations that spares the wild type form of the receptor. J Med Chem. 2014 Oct 23;57(20):8249-67. doi: 10.1021/jm500973a. Epub 2014 Oct 1. PubMed PMID: 25271963.
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9: AZD9291 could be an option for NSCLC. Cancer Discov. 2014 Aug;4(8):OF10. doi: 10.1158/2159-8290.CD-NB2014-077. Epub 2014 May 22. PubMed PMID: 25092747.
10: Peters S, Zimmermann S, Adjei AA. Oral epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of non-small cell lung cancer: comparative pharmacokinetics and drug-drug interactions. Cancer Treat Rev. 2014 Sep;40(8):917-26. doi: 10.1016/j.ctrv.2014.06.010. Epub 2014 Jul 1. PubMed PMID: 25027951.
PubChem Compound 71496460
Last Modified Nov 11 2021
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